![molecular formula C8H9ClO2 B2752500 2-Chloro-1-(2,5-dimethylfuran-3-yl)ethanone CAS No. 1315575-30-4](/img/structure/B2752500.png)
2-Chloro-1-(2,5-dimethylfuran-3-yl)ethanone
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Overview
Description
“2-Chloro-1-(2,5-dimethylfuran-3-yl)ethanone” is a chemical compound with the molecular formula C8H9ClO2 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO) was prepared by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation .Molecular Structure Analysis
The molecular structure of “this compound” is based on the molecular formula C8H9ClO2 . The structure of similar compounds has been established experimentally by EI-MS, FT-IR, 1H and 13C NMR spectral studies .Scientific Research Applications
Optical and Photophysical Properties The compound has been studied for its photophysical properties, demonstrated by its involvement in the synthesis of specific dyes with solvatochromic properties. For example, the compound was used in the preparation of (2E)-1-(2,5-dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO), showcasing its utility in studying electronic absorption and emission spectra in various solvents. This research highlighted the compound's potential in photostability and as a probe or quencher in determining the critical micelle concentration of surfactants such as CTAB and SDS (Asiri et al., 2017).
Fluorescent Chemosensor Development Another innovative application is its role in creating fluorescent chemosensors for metal ions and hazardous substances. A study demonstrated the synthesis of a novel blue emissive compound from 1-(2,5-dimethylfuran-3-yl)ethan-1-one, which acted as a dual responsive fluorescent chemosensor for Fe3+ ions and picric acid with nanomolar detection limits, highlighting its importance in environmental monitoring and safety applications (Shylaja et al., 2020).
Biomass Conversion and Biofuel Production The compound's derivatives have been examined for their potential in biomass conversion processes. For instance, the conversion of 2,5-dimethylfuran (DMF) to valuable chemicals and fuels showcases the compound's relevance in sustainable energy research. This includes pathways for producing biomass-derived methylcyclopentane as a gasoline additive, offering an eco-friendly alternative to traditional fuels (Sacia et al., 2015).
Catalysis and Organic Synthesis The versatility of 2-Chloro-1-(2,5-dimethylfuran-3-yl)ethanone is further exemplified in its use in catalytic processes and the synthesis of complex organic molecules. Its involvement in nickel-catalyzed alkylation and transfer hydrogenation reactions with methanol highlights its utility in creating valuable chemical products through selective bond formations and reductions (Castellanos-Blanco et al., 2012).
Mechanism of Action
Mode of Action
It’s known that the compound has been used in the preparation of a fluorescent dye, depo . This suggests that it may interact with its targets through electronic absorption and emission, leading to changes in fluorescence properties .
Result of Action
It’s known that the compound has been used in the preparation of a fluorescent dye, depo . This suggests that it may have effects on fluorescence properties at the molecular level .
Action Environment
It’s known that the compound has been used in the preparation of a fluorescent dye, depo , and its fluorescence properties may vary depending on the solvent used . This suggests that environmental factors such as solvent polarity could potentially influence its action and stability.
properties
IUPAC Name |
2-chloro-1-(2,5-dimethylfuran-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAYFFLXRCZMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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